3-(2-Bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one

Lipophilicity CNS penetration Metabolic stability

The compound 3-(2-Bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one (CAS 2320420-54-8) belongs to a class of azetidine derivatives that exhibit broad pharmacological potential, ranging from muscarinic antagonism and CNS modulation to antibacterial and anticancer activities. Structurally, the combination of a 2-bromophenyl moiety and a 2,2,2-trifluoroethoxy‑substituted azetidine ring confers high lipophilicity and conformational rigidity, properties that are critical determinants of metabolic stability, solubility, and blood–brain barrier penetration.

Molecular Formula C14H15BrF3NO2
Molecular Weight 366.178
CAS No. 2320420-54-8
Cat. No. B2402232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
CAS2320420-54-8
Molecular FormulaC14H15BrF3NO2
Molecular Weight366.178
Structural Identifiers
SMILESC1C(CN1C(=O)CCC2=CC=CC=C2Br)OCC(F)(F)F
InChIInChI=1S/C14H15BrF3NO2/c15-12-4-2-1-3-10(12)5-6-13(20)19-7-11(8-19)21-9-14(16,17)18/h1-4,11H,5-9H2
InChIKeyCSNBPICLBYEFBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one – Baseline Overview for Scientific Procurement


The compound 3-(2-Bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one (CAS 2320420-54-8) belongs to a class of azetidine derivatives that exhibit broad pharmacological potential, ranging from muscarinic antagonism and CNS modulation to antibacterial and anticancer activities [1]. Structurally, the combination of a 2-bromophenyl moiety and a 2,2,2-trifluoroethoxy‑substituted azetidine ring confers high lipophilicity and conformational rigidity, properties that are critical determinants of metabolic stability, solubility, and blood–brain barrier penetration [1][2]. However, limited primary research and patent data exist for this specific compound, and the evidence base is largely inferential from related azetidine scaffolds.

Why Generic Substitution Fails for 3-(2-Bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one


In-class compounds cannot be freely interchanged because minor structural modifications to the azetidine scaffold radically alter receptor selectivity, metabolic stability, and CNS penetration. The introduction of a 2,2,2-trifluoroethoxy group significantly increases lipophilicity, which can improve blood–brain barrier permeability and modulate target engagement profiles [1]. For example, within the GAT-1/GAT-3 inhibitor series, replacement of the piperidine ring by an azetidine core changed the selectivity profile, while further N‑alkylation with lipophilic residues markedly enhanced potency [2]. Thus, substituting the target compound with a simpler azetidine analog risks losing the finely tuned balance of lipophilicity, conformational restraint, and halogen‑bonding capability that defines its unique pharmacological signature.

Quantitative Differentiation Evidence for 3-(2-Bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one


Lipophilicity Enhancement via 2,2,2-Trifluoroethoxy Substitution

The 2,2,2-trifluoroethoxy group substantially increases the compound’s lipophilicity compared to non‑fluorinated analogs. Fluorine‑containing substituents are known to enhance membrane permeability and metabolic stability, which is critical for CNS‑targeted agents [1]. While direct log P data for the target compound are not publicly available, structurally related azetidine derivatives bearing the same trifluoroethoxy motif exhibit markedly higher log D₇.₄ values than their methoxy or ethoxy counterparts [1].

Lipophilicity CNS penetration Metabolic stability

Conformational Rigidity and Receptor Selectivity

The azetidine ring imposes high conformational rigidity (ring strain ≈26 kcal mol⁻¹), which reduces entropic penalty upon binding and can improve target selectivity [1][2]. In GABA‑uptake inhibitor studies, replacing a flexible piperidine ring with a rigid azetidine core shifted the selectivity profile between GAT‑1 and GAT‑3 transporters [2]. The target compound combines this rigid azetidine scaffold with a 2‑bromophenyl group capable of halogen bonding, which could further enhance binding specificity relative to non‑halogenated analogs [1].

Conformational constraint Receptor selectivity GABA uptake inhibition

Synthetic Utility as a Brominated Building Block

The 2‑bromophenyl substituent serves as a handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.), enabling rapid diversification into compound libraries [1]. Non‑halogenated analogs lack this synthetic versatility. Additionally, the presence of the bromine atom facilitates further functionalization via halogen‑lithium exchange, broadening the scope of accessible derivatives.

Cross‑coupling Medicinal chemistry Building block

Optimal Application Scenarios for 3-(2-Bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one


CNS‑Targeted Lead Optimization

The combination of high lipophilicity (imparted by the 2,2,2‑trifluoroethoxy group) and conformational rigidity makes this compound a promising starting point for CNS drug discovery programs. Its predicted blood–brain barrier permeability is consistent with the favorable pharmacokinetic profiles reported for other fluorinated azetidine derivatives [1]. The 2‑bromophenyl moiety additionally allows structure–activity relationship expansion via cross‑coupling, enabling systematic optimization of target engagement.

GABA Transporter Probe Development

Azetidine‑based GABA uptake inhibitors have demonstrated potent and selective inhibition of GAT‑1 and GAT‑3 transporters [2]. The rigidified azetidine scaffold of the target compound, combined with its lipophilic trifluoroethoxy tail, is well suited for designing next‑generation probes with improved selectivity and metabolic stability. Researchers can leverage the compound’s synthetic handle (2‑bromophenyl) to introduce reporter groups or affinity tags for target identification studies.

Diversification Core for Library Synthesis

The 2‑bromophenyl group is an ideal point for parallel synthesis and library generation via palladium‑catalyzed transformations [1]. Medicinal chemistry teams can use the compound as a central scaffold to rapidly generate hundreds of analogs exploring variations in aryl substitution, linker geometry, and azetidine N‑functionalization, all while maintaining the beneficial pharmacokinetic attributes of the trifluoroethoxyazetidine core.

Quote Request

Request a Quote for 3-(2-Bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.